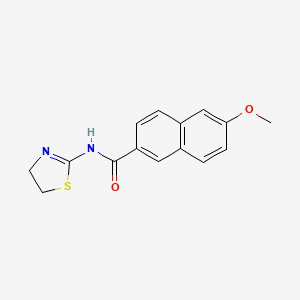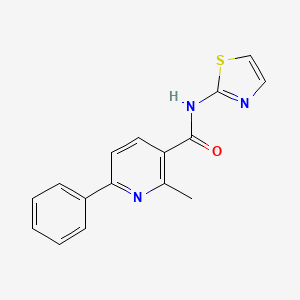
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as PTC-209, and it has been found to exhibit anti-tumor properties. In
Mecanismo De Acción
The mechanism of action of 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide involves the inhibition of BMI-1 activity. BMI-1 is a protein that plays a crucial role in cancer stem cells' self-renewal and tumor growth. Inhibition of BMI-1 activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has been found to exhibit anti-tumor properties in various cancer cell lines. The compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer therapy. However, further studies are required to determine the compound's toxicity and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a promising candidate for cancer therapy due to its ability to sensitize cancer cells to chemotherapy and radiation therapy. The compound's synthesis method has been optimized to yield high purity and yield of the compound. However, further studies are required to determine the compound's toxicity and potential side effects.
Direcciones Futuras
There are several future directions for 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide research. One area of research is to determine the compound's toxicity and potential side effects in animal models. Another area of research is to optimize the compound's formulation for clinical use. Additionally, further studies are required to determine the compound's efficacy in various cancer types and to determine its potential for combination therapy with other anti-cancer agents. Finally, there is a need for further studies to determine the compound's mechanism of action and to identify potential biomarkers for patient selection for treatment with 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide.
Conclusion:
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a promising candidate for cancer therapy due to its ability to sensitize cancer cells to chemotherapy and radiation therapy. The compound's synthesis method has been optimized to yield high purity and yield of the compound. However, further studies are required to determine the compound's toxicity and potential side effects. There are several future directions for 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide research, including determining the compound's efficacy in various cancer types, optimizing its formulation for clinical use, and identifying potential biomarkers for patient selection for treatment with the compound.
Métodos De Síntesis
The synthesis of 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide involves the reaction of 2-amino-6-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole and phenylboronic acid in the presence of a palladium catalyst to yield the desired compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in cancer therapy. The compound has been found to inhibit the activity of BMI-1, a protein that plays a crucial role in cancer stem cells' self-renewal and tumor growth. Inhibition of BMI-1 activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-13(15(20)19-16-17-9-10-21-16)7-8-14(18-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCATVKWPWDEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)

![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)
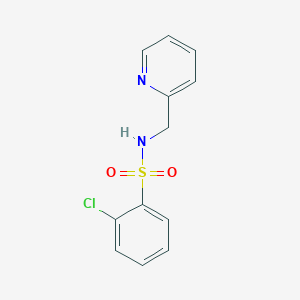
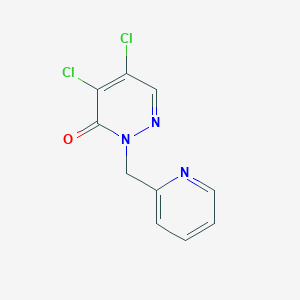

![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)

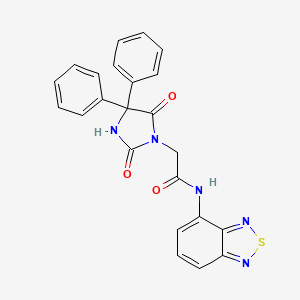
![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![N-[2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-yl]-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide](/img/structure/B7454767.png)
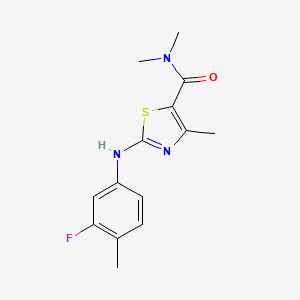
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
